4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid
CAS No.: 1261896-15-4
Cat. No.: VC0113850
Molecular Formula: C11H8O3S
Molecular Weight: 220.242
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261896-15-4 |
|---|---|
| Molecular Formula | C11H8O3S |
| Molecular Weight | 220.242 |
| IUPAC Name | 4-(2-hydroxyphenyl)thiophene-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H8O3S/c12-9-4-2-1-3-8(9)7-5-10(11(13)14)15-6-7/h1-6,12H,(H,13,14) |
| Standard InChI Key | NAEFBFBTJJDWFC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=CSC(=C2)C(=O)O)O |
Introduction
Chemical Structure and Properties
4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid belongs to the class of thiophene carboxylic acids, heterocyclic compounds that contain a thiophene ring system. The thiophene scaffold is a five-membered aromatic ring containing one sulfur atom, which in this compound is functionalized with a carboxylic acid group at the 2-position and a 2-hydroxyphenyl group at the 4-position. This arrangement of functional groups contributes to the compound's chemical behavior and biological activity profile.
The molecular structure combines several key functional groups that influence its reactivity and applications. The carboxylic acid group provides acidic character and the ability to form esters and amides, while the hydroxyl group on the phenyl ring can participate in hydrogen bonding interactions. The thiophene ring itself contributes to the compound's aromaticity and stability, as well as its ability to interact with biological targets through π-π stacking and other non-covalent interactions.
Physical and Chemical Properties
The physical and chemical properties of 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid are summarized in Table 1 below:
| Property | Value |
|---|---|
| IUPAC Name | 4-(2-hydroxyphenyl)thiophene-2-carboxylic acid |
| Molecular Formula | C11H8O3S |
| Molecular Weight | 220.25 g/mol |
| CAS Number | 1261896-15-4 |
| InChI | InChI=1S/C11H8O3S/c12-9-4-2-1-3-8(9)7-5-10(11(13)14)15-6-7/h1-6,12H,(H,13,14) |
| InChI Key | NAEFBFBTJJDWFC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CSC(=C2)C(=O)O)O |
The compound exists as a solid at room temperature and demonstrates moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. Its solubility in water is limited due to its aromatic character, although the presence of both hydroxyl and carboxylic acid groups provides some hydrophilic character that improves water solubility compared to non-functionalized thiophene derivatives.
Synthesis and Preparation Methods
Several synthetic routes have been established for the preparation of 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid and related thiophene derivatives. These methods typically involve either the construction of the thiophene ring system followed by functionalization, or the assembly of appropriately substituted precursors that form the thiophene ring through cyclization reactions.
Condensation Reactions
One common method for synthesizing thiophene carboxylic acids involves condensation reactions of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. This approach generates 3-hydroxy-2-thiophene carboxylic derivatives that can be further modified to introduce the desired substituents. The reaction typically proceeds under mild basic conditions, allowing for the selective formation of the thiophene ring system.
The general reaction can be represented as follows:
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Condensation of thioglycolic acid with an appropriate α,β-unsaturated carbonyl compound
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Cyclization to form the thiophene ring
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Functionalization to introduce the 2-hydroxyphenyl group at the 4-position
Alternative Synthetic Approaches
Alternative approaches to the synthesis of thiophene-2-carboxylic acid derivatives have been described in the literature, including:
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Direct functionalization of pre-formed thiophene rings through cross-coupling reactions
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Conversion of thiophene-2-carboxylic acids to the corresponding acid chlorides, followed by esterification or amidation reactions
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Transesterification reactions for the preparation of various thiophene carboxylate esters
These synthetic methods can be adapted for the preparation of 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid by selecting appropriate reaction conditions and starting materials. The choice of synthetic route depends on factors such as the availability of starting materials, desired yield, and the presence of sensitive functional groups.
Chemical Reactivity and Reactions
4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid exhibits rich chemical reactivity due to the presence of multiple functional groups. Its reactivity profile is determined by the carboxylic acid group, the hydroxyl substituent, and the thiophene ring system.
Carboxylic Acid Reactions
The carboxylic acid moiety can participate in various reactions typical for this functional group:
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Esterification: The compound can react with alcohols to form esters, a reaction that can be catalyzed by acids or activated using coupling agents. The conversion of thiophene carboxylic acids to their corresponding esters can be achieved through conventional methods, including acid-catalyzed esterification or reaction with alkyl halides.
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Amidation: The carboxylic acid group can be converted to amides through reaction with amines, particularly after activation of the carboxylic acid. This process often involves the formation of an acyl chloride intermediate or the use of coupling reagents.
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Reduction: The carboxylic acid can be reduced to an alcohol using suitable reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydroxyl Group Reactions
The hydroxyl group on the phenyl ring contributes to the compound's reactivity in several ways:
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Oxidation: The hydroxyl group can be oxidized to form a carbonyl (ketone) group using appropriate oxidizing agents such as potassium permanganate or chromium trioxide.
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Etherification: The hydroxyl group can be converted to ethers through reaction with alkyl halides under basic conditions, providing a route for further derivatization.
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Hydrogen bonding: The hydroxyl group can participate in hydrogen bonding interactions, which influences the compound's solubility, crystal packing, and interactions with biological targets.
Biological Activities
Research has revealed several promising biological activities for 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid, making it a compound of interest for medicinal chemistry applications.
Anti-inflammatory Properties
One of the most significant biological activities of 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid is its anti-inflammatory effect. Research indicates that this compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2), an enzyme crucial in the inflammatory response. The inhibition of COX-2 leads to reduced production of prostaglandins, which are key mediators of inflammation.
The compound also modulates the NF-κB signaling pathway, which plays a pivotal role in regulating immune responses and inflammation. By interfering with this pathway, the compound can attenuate inflammatory processes at multiple levels, potentially offering advantages over traditional anti-inflammatory agents that target single pathways.
Antimicrobial Activity
In vitro studies have demonstrated that 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid possesses antimicrobial activity against various bacterial strains. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, including clinically significant resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
Minimum inhibitory concentration (MIC) values indicate that the compound can effectively inhibit bacterial growth at relatively low concentrations. The antimicrobial activity may be attributed to the compound's ability to interfere with bacterial cell wall synthesis or membrane integrity, although the precise mechanism requires further investigation.
Structure-Activity Relationships
Understanding the relationship between the structure of 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid and its biological activities is essential for the rational design of more potent and selective analogs. Several structural features contribute to the compound's bioactivity:
Role of Functional Groups
The hydroxyl group at the 2-position of the phenyl ring appears to be critical for the compound's biological activities, particularly its anti-inflammatory effects. This group likely participates in hydrogen bonding interactions with target proteins, such as the active site of COX-2. Similarly, the carboxylic acid group at the 2-position of the thiophene ring contributes to the compound's binding affinity and specificity for biological targets.
Structural Analogs
Structural modifications of 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid can lead to compounds with altered biological profiles. For example, esterification of the carboxylic acid group or alkylation of the hydroxyl group may affect binding affinity, selectivity, and pharmacokinetic properties. Some thiophene carboxylic acid derivatives are known to have specific applications, such as the nonsteroidal anti-inflammatory drug Suprofen, which contains a 2-substituted thiophene framework derived from thiophene-2-carboxylic acid.
Comparison with Similar Compounds
4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid shares structural similarities with several other thiophene derivatives but possesses unique features that distinguish it from related compounds.
Comparison with Other Thiophene Carboxylic Acids
Table 2 provides a comparison between 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid and related thiophene carboxylic acid derivatives:
| Compound | Key Structural Features | Main Biological Activities |
|---|---|---|
| 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid | Hydroxyphenyl at 4-position, carboxylic acid at 2-position | Anti-inflammatory, antimicrobial, potential anticancer |
| 4,5-Diarylthiophene-2-carboxylic acid | Aryl groups at 4- and 5-positions, carboxylic acid at 2-position | Anti-inflammatory, antioxidant |
| 4-Bromo-3-(carboxymethoxy)-5-(4-hydroxyphenyl)thiophene-2-carboxylic acid | Complex substitution pattern with bromo, carboxymethoxy, and hydroxyphenyl groups | Similar biological activities with different molecular targets |
The specific substitution pattern of 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid imparts distinct chemical and biological properties that differentiate it from other thiophene derivatives. The presence of both the hydroxyl group on the phenyl ring and the carboxylic acid on the thiophene ring contributes to its unique activity profile.
Future Research Directions
The promising biological activities of 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid suggest several avenues for future research:
Structure Optimization
Further exploration of structure-activity relationships through the synthesis and evaluation of structural analogs could lead to compounds with enhanced potency, selectivity, or pharmacokinetic properties. Systematic modification of the hydroxyphenyl substituent, the thiophene ring, and the carboxylic acid group could yield valuable insights into the structural requirements for biological activity.
Mechanism of Action Studies
More detailed investigations into the molecular mechanisms underlying the compound's biological activities are needed. These studies could include X-ray crystallography of the compound bound to target proteins, computational modeling of binding interactions, and cellular assays to elucidate signaling pathways affected by the compound.
Formulation and Delivery
Research into formulation strategies and drug delivery systems for 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid and its derivatives could address challenges related to solubility, stability, and targeted delivery to specific tissues or cell types.
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